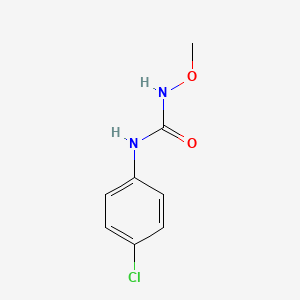![molecular formula C10H17NO B1617428 1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime CAS No. 75147-23-8](/img/structure/B1617428.png)
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime
Descripción general
Descripción
Buccoxime belongs to the class of organic compounds known as ketoximes. These are organic compounds with the general formula RC(R')=NOH (R, R' = organyl). Buccoxime is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, buccoxime is primarily located in the membrane (predicted from logP). Buccoxime has a buchu, clean, and fresh taste.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Transannular π-Cyclization : 1,5-Dimethylcycloocta-1,5-diene undergoes electrophilic additions yielding syn-8-substituted 1,5-dimethylbicyclo[3.2.1] octanes. This process involves π-cyclization and subsequent Wagner-Meerwein type rearrangements, hinting at its potential in complex organic syntheses (Haufe, Wolf & Schulze, 1986).
- Reactivity in Radical Nucleophilic Substitution : The compound exhibits interesting behavior under radical nucleophilic substitution conditions, as shown in studies with similar bicyclic ketones. This can offer insights into reaction mechanisms and synthetic strategies (Santiago et al., 1991).
Applications in Stereochemistry
- Enantioselective Deprotonation : The desymmetrization of related bicyclic ketones by enantioselective deprotonation has been studied. Such processes are critical for producing chiral molecules, which have numerous applications in pharmaceutical and material sciences (MaGee, Setiadji & Martin, 1995).
- Synthesis and Stereochemistry : Investigations into the synthesis, stereochemistry, and isomeric transformations of similar compounds provide valuable insights for the development of new materials and drugs (Matveyeva et al., 1975).
Molecular Structure and Analysis
- Photorearrangement Involving Oxime Moiety : The compound's derivatives demonstrate interesting photorearrangement behaviors, contributing to our understanding of photochemical processes in organic compounds (Nitta, Inoue & Tada, 1977).
- Crystal Structure Analysis : The crystal structure analysis of related bicyclic compounds provides insights into their molecular arrangements and potential applications in material science and drug design (Yamane et al., 1985).
Propiedades
Número CAS |
75147-23-8 |
|---|---|
Nombre del producto |
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-8-bicyclo[3.2.1]octanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9-4-3-5-10(2,7-6-9)8(9)11-12/h12H,3-7H2,1-2H3 |
Clave InChI |
RADAAKRXEPVXBU-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1=NO)(CC2)C |
SMILES canónico |
CC12CCCC(C1=NO)(CC2)C |
Otros números CAS |
75147-23-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


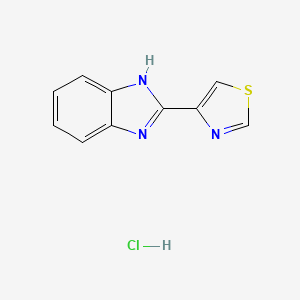
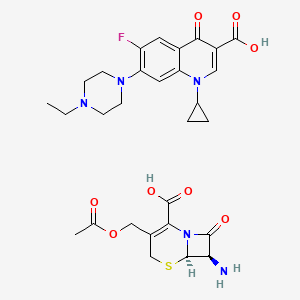
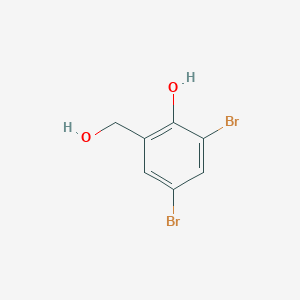
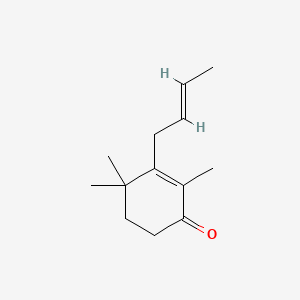

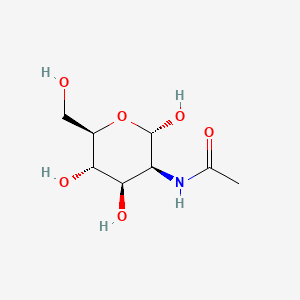
![4-Methyl-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B1617355.png)

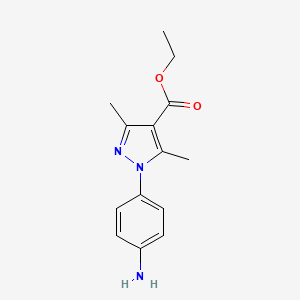
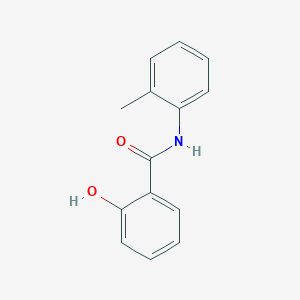
![(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1617364.png)
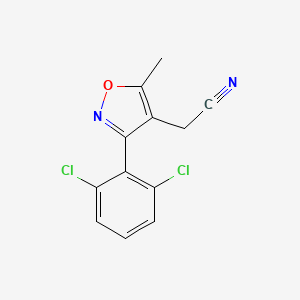
![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)
